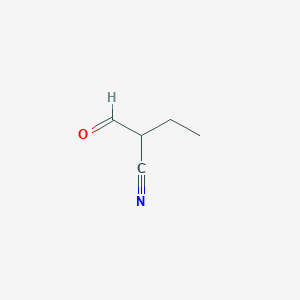

2-Formylbutanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-formylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-2-5(3-6)4-7/h4-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNRYVQFAMHXLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624291 | |

| Record name | 2-Formylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43024-14-2 | |

| Record name | 2-Formylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Formylbutanenitrile and Its Analogues

Established Synthetic Pathways to 2-Formylbutanenitrile

Established methods for generating α-formylated nitriles often rely on the transformation of precursor functional groups. These pathways provide reliable, though not always stereoselective, access to the target compounds.

While direct synthesis of 2-formylbutanenitrile is not extensively detailed, general synthetic strategies for related structures can be considered. Hydrazine (B178648) hydrate (B1144303) is a common reagent in organic synthesis, often used for reductions or the formation of hydrazine derivatives. orgsyn.orgorgsyn.orgorganic-chemistry.orgprepchem.com For instance, in multicomponent reactions, hydrazine hydrate can react with aldehydes, active methylene (B1212753) compounds, and other precursors to form complex heterocyclic systems. nih.gov The application of hydrazine hydrate in a direct, single-step formylation of a butane (B89635) nitrile backbone is less conventional, as its primary role is typically as a nucleophile or reducing agent. The synthesis of acyl hydrazides, for example, often involves reactions with alcohols or acylsilanes, demonstrating its utility in forming C-N bonds and derivatives. organic-chemistry.org

A prominent strategy for synthesizing aldehydes from nitriles involves partial reduction, which stops the reaction before further reduction to an amine or alcohol occurs. The use of Raney Nickel in combination with a hydrogen source like sodium hypophosphite or formic acid is a well-established method for this transformation. researchgate.netmq.edu.auscielo.org.za This approach is advantageous because it operates in aqueous media under ambient temperature and pressure, avoiding the need for hydrogen cylinders. mq.edu.auscielo.org.za

The general procedure involves treating the nitrile with Raney Nickel and sodium hypophosphite monohydrate in a solvent system such as aqueous acetic acid. mq.edu.au This system has proven effective for reducing a variety of nitriles, including sterically hindered ones, to their corresponding aldehydes. researchgate.netorgsyn.org The reaction conditions can be modified, but a 75% formic acid system is often preferred, and the presence of water has been noted to increase the rate of hydrogen evolution. orgsyn.org This methodology is generally inert towards other functional groups like olefins, ketones, esters, and amides, providing good chemoselectivity. researchgate.netorgsyn.org

Table 1: Examples of Aldehyde Synthesis from Aromatic Nitriles using Raney Nickel Alloy/Formic Acid Data represents the yield of the aldehyde, determined as the 2,4-dinitrophenylhydrazone derivative.

| Nitrile | Aldehyde | Yield (%) |

| C₆H₅CN | C₆H₅CHO | 97 |

| 4-ClC₆H₄CN | 4-ClC₆H₄CHO | 100 |

| 4-CH₃OC₆H₄CN | 4-CH₃OC₆H₄CHO | 93 |

| 2-C₁₀H₇CN | 2-C₁₀H₇CHO | 95 |

| Source: Organic Syntheses Procedure. orgsyn.org |

Advanced Asymmetric Synthesis Approaches

The demand for enantiomerically pure compounds has driven the development of sophisticated asymmetric synthetic methods. For α-substituted nitriles and their analogues, these approaches focus on creating chiral centers with high selectivity.

Asymmetric hydroformylation is a powerful, atom-efficient method for producing chiral aldehydes from alkenes. nih.gov The rhodium-catalyzed asymmetric hydroformylation of allyl cyanide to produce its branched isomer, 3-formylbutanenitrile, is a key example. nih.govresearchgate.net This reaction is significant as (R)-3-formylbutanenitrile is a building block for pharmaceutical candidates. nih.gov The reaction involves the addition of a formyl group and a hydrogen atom across the double bond of allyl cyanide. Controlling the regioselectivity to favor the branched (chiral) product over the linear one is a primary challenge.

Rhodium complexes featuring chiral ligands are commonly employed as catalysts. nih.govnih.gov Studies have shown that reaction conditions, such as temperature and pressure, significantly influence both regioselectivity and enantioselectivity. researchgate.net For instance, lower temperatures have been found to have a favorable effect on achieving higher selectivity. researchgate.net

The success of asymmetric catalysis heavily relies on the design of the chiral ligand. In the context of rhodium-catalyzed hydroformylation, monodentate phosphoramidite (B1245037) ligands have emerged as a highly effective class of ligands. nih.govsioc-journal.cn These ligands are often derived from axially chiral backbones like BINOL or biphenol and are known for their modularity and ease of preparation. nih.govresearchgate.net

The electronic and steric properties of the ligand can be fine-tuned by modifying its substituents, which in turn dramatically affects the catalyst's activity and selectivity. nih.govresearchgate.net For the hydroformylation of allyl cyanide, biphenol-based monodentate phosphoramidite ligands have demonstrated high efficiency. researchgate.net The accepted mechanism for rhodium-catalyzed hydroformylation suggests that the active catalyst species bears two monodentate ligands in a trigonal-bipyramidal geometry around the rhodium center. nih.gov The flexibility and tunability of these phosphoramidite ligands have also led to their successful application in other asymmetric reactions, such as hydrovinylation. nih.gov

Table 2: Effect of Ligand and Temperature on Asymmetric Hydroformylation of Allyl Cyanide Reaction Conditions: Benzene solvent, 40 bar CO/H₂ (1:1), Ligand/Rh ratio of 3:1.

| Ligand | Temperature (°C) | Branched-to-Linear Ratio | Enantiomeric Excess (ee, %) |

| (R)-6e | 60 | 92:8 | 69 |

| (R)-6e | 25 | Not Specified | >69 |

| Source: ResearchGate. researchgate.net |

Achieving stereocontrol in the synthesis of chiral α-substituted nitriles is crucial for their application as building blocks. researchgate.net One strategy involves the deprotonation of a chiral nitrile followed by the reaction of the resulting organometallic species with an electrophile. rsc.orgnih.gov A significant challenge in this approach is maintaining the stereochemical integrity of the α-carbon, as nitrile anions can readily racemize. nih.gov

Green Chemistry Principles in the Synthesis of Alpha-Formyl Nitriles

The application of green chemistry principles to the synthesis of alpha-formyl nitriles, including 2-formylbutanenitrile, is a important area of research aimed at developing more sustainable and environmentally responsible chemical processes. These principles focus on creating synthetic routes that are safer, more efficient, and generate less waste compared to traditional methods. Key areas of advancement include the development of benign synthetic protocols, maximization of atom economy, and the use of alternative solvent systems.

Development of Sustainable and Environmentally Benign Synthetic Protocols

A significant advancement in the sustainable synthesis of nitriles is the move away from hazardous reagents, particularly cyanide. nih.govresearchgate.net A promising green alternative is the use of biocatalysis. nih.gov Chemoenzymatic strategies have been developed that utilize enzymes to produce nitriles under mild conditions, often in aqueous environments. nih.govmdpi.com

One such strategy involves a two-step process starting from aldehydes. First, the aldehyde is condensed with hydroxylamine (B1172632) to form an aldoxime. researchgate.netresearchgate.net Subsequently, an enzyme, specifically an aldoxime dehydratase (Oxd), is used to catalyze the dehydration of the aldoxime into the corresponding nitrile. nih.govresearchgate.net This biocatalytic step is highly efficient and environmentally friendly as the only byproduct is water. researchgate.net This method avoids the use of toxic cyanide and harsh reaction conditions often associated with traditional nitrile synthesis methods like hydrocyanation or ammoxidation. nih.govresearchgate.net The Oxd enzymes have been successfully applied to a range of nitrile products, demonstrating their potential to bridge the gap between the production of fine chemicals and bulk commodities. nih.gov

Another green protocol involves the one-pot synthesis of nitriles directly from aldehydes and hydroxylamine hydrochloride using silica-gel under solvent-free, heated conditions. ajgreenchem.com This method is effective for both aliphatic and aromatic aldehydes and is noted for its simple work-up process and environmental friendliness. ajgreenchem.com

| Protocol | Key Features | Environmental Benefits | Reference |

|---|---|---|---|

| Biocatalytic Dehydration of Aldoximes | Uses aldoxime dehydratase (Oxd) enzymes. Reaction occurs in water at moderate temperatures. | Cyanide-free, avoids toxic reagents and harsh conditions, water is the only byproduct. | nih.govresearchgate.netresearchgate.net |

| Silica-Gel Mediated Synthesis | One-pot reaction of aldehydes and hydroxylamine hydrochloride on silica-gel. | Solvent-free, inexpensive, simple work-up. | ajgreenchem.com |

| Deep Eutectic Solvent (DES) Catalysis | Uses a mixture of choline (B1196258) chloride and urea (B33335) as a catalyst. | Solvent-free, ecofriendly catalyst, can be used with microwave irradiation. | organic-chemistry.org |

Enhanced Atom Economy and Waste Minimization in the Production of Alpha-Formyl Nitriles

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final desired product. wjpps.comskpharmteco.com The goal is to design synthetic methods that maximize the incorporation of all materials used in the process, thereby minimizing waste at a molecular level. wjpps.comwordpress.com Reactions with high atom economy are more sustainable and economically efficient as they reduce the costs associated with raw materials and waste disposal. wjpps.com

The synthesis of alpha-formyl nitriles and their analogues through biocatalytic routes demonstrates a significant improvement in atom economy. jk-sci.com The enzymatic dehydration of an aldoxime to a nitrile, for instance, is an exemplary case of high atom economy. In this reaction, the aldoxime is converted directly to the nitrile with the elimination of a single molecule of water. researchgate.net

Reaction: R-CH=NOH → R-C≡N + H₂O

| Synthetic Method | Typical Byproducts | Atom Economy Assessment | Reference |

|---|---|---|---|

| Biocatalytic Dehydration | Water | High (approaches 100%). All reactant atoms (except those forming water) are in the product. | researchgate.netresearchgate.net |

| Wittig Reaction (for comparison) | Triphenylphosphine oxide | Low. A large, high-molecular-weight byproduct is generated. | skpharmteco.com |

| Grignard Reaction (for comparison) | Magnesium halide salts | Moderate to Low. Stoichiometric inorganic salts are produced as waste. | jk-sci.com |

Solvent-Free or Alternative Solvent Reaction Systems

A key strategy in green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents, which are often toxic, flammable, and environmentally harmful. Research into the synthesis of alpha-formyl nitriles has explored solvent-free conditions and the use of benign alternative solvents. nih.gov

Aldoxime dehydratases have proven to be remarkably versatile, capable of catalyzing nitrile synthesis efficiently in various media, including aqueous systems, organic solvents, and even under solvent-free (neat) conditions. mdpi.comresearchgate.net The ability to perform these reactions in water is a significant advantage, as water is a non-toxic, non-flammable, and readily available solvent. nih.gov The synthesis of adiponitrile, a key precursor for nylon-6,6, has been demonstrated in water at 30 °C on a liter scale using this biocatalytic approach. nih.gov

Furthermore, solvent-free reaction conditions have been successfully applied, where the substrate itself acts as the solvent. mdpi.com This approach is particularly attractive as it simplifies the process by eliminating the need for solvent handling, recovery, and disposal. cmu.edu For example, the synthesis of fragrances like citronellyl nitrile has been achieved under solvent-free conditions using whole cells that overexpress aldoxime dehydratases. mdpi.com Other solvent-free methods include the use of a deep eutectic mixture of choline chloride and urea as an ecofriendly catalyst for the one-pot synthesis of nitriles from aldehydes. organic-chemistry.org Such solventless systems not only reduce environmental impact but can also lead to higher reaction rates and easier product isolation. cmu.edu

2 Formylbutanenitrile As an Organic Synthesis Building Block

Fundamental Role in Modular Assembly Strategies for Complex Molecules

2-Formylbutanenitrile is a bifunctional organic compound that serves as a versatile building block in the modular assembly of more complex molecular structures. Its utility stems from the presence of two distinct and reactive functional groups: an aldehyde (formyl) group and a nitrile (cyano) group. This dual functionality allows for sequential or one-pot reactions where each functional group can be addressed independently or in concert, providing a strategic advantage in the construction of intricate molecules.

The aldehyde group is a classic electrophilic center, readily participating in nucleophilic additions, condensations, and reductive aminations. The nitrile group, with its electrophilic carbon and nucleophilic nitrogen, can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloadditions and additions of organometallic reagents. nih.gov This orthogonal reactivity makes 2-Formylbutanenitrile an ideal component for modular synthesis, where pre-functionalized fragments are coupled together in a controlled manner. Chemists can leverage this "two-handle" nature to introduce different molecular fragments at either end of the butanenitrile backbone, facilitating a convergent approach to complex targets. This modular approach is central to modern organic synthesis, enabling the efficient construction of compound libraries and natural product analogues. nih.gov

Precursor in the Construction of Functionalized Molecular Architectures

The inherent reactivity of its functional groups makes 2-Formylbutanenitrile a valuable precursor for a wide range of functionalized molecules. nih.gov The combination of an aldehyde and a nitrile in one molecule provides a platform for creating densely functionalized acyclic and heterocyclic systems.

The nitrile functionality within 2-Formylbutanenitrile can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. A prominent example is its reaction with nitrile oxides, which are 1,3-dipoles that readily react with alkynes and nitriles to form five-membered heterocycles. youtube.com The cycloaddition of a nitrile oxide to the cyano group of 2-Formylbutanenitrile would yield a 1,2,4-oxadiazole (B8745197) ring, a scaffold present in various biologically active compounds.

This transformation is a powerful method for constructing heterocyclic systems, as it forms carbon-oxygen and carbon-nitrogen bonds in a single, often highly regioselective, step. researchgate.net The resulting oxadiazole would still possess the formyl group (or a derivative thereof), allowing for further synthetic elaboration. This strategy provides a direct route to polyfunctionalized heterocyclic compounds from simple, acyclic precursors. arkat-usa.org

Table 1: Representative Cycloaddition Reaction

| Reactant 1 | Reactant 2 | Product Type | Heterocyclic Ring |

|---|

2-Formylbutanenitrile can serve as a prochiral substrate for the synthesis of chiral intermediates and products. The carbon atom alpha to both the formyl and nitrile groups (C2) is a key position for introducing stereochemistry. Asymmetric synthesis methodologies can be employed to control the stereochemical outcome of reactions involving this position. mdpi.com

For instance, enantioselective α-alkylation of the aldehyde, leveraging synergistic photoredox and organocatalysis, can generate β-cyanoaldehydes with a newly formed stereocenter. nih.gov This method allows for the creation of all-carbon quaternary stereocenters with high enantiocontrol. nih.gov Similarly, biocatalytic methods, using enzymes like hydroxynitrile lyases (HNLs), are well-established for the asymmetric synthesis of cyanohydrins and related β-hydroxy nitriles, demonstrating the potential for enzymatic strategies to create chiral building blocks from similar precursors. researchgate.netnih.gov These chiral intermediates are highly valuable in the pharmaceutical industry for the synthesis of single-enantiomer drugs. nih.gov

Table 2: Asymmetric Synthesis Approaches

| Method | Key Reagents/Catalysts | Stereochemical Outcome | Ref. |

|---|---|---|---|

| Photoredox Organocatalysis | Ru(bpy)₃Cl₂, Imidazolidinone catalyst | Enantioselective α-alkylation | nih.gov |

| Biocatalysis | Hydroxynitrile Lyase (HNL) | Enantioselective synthesis of β-hydroxy nitriles | researchgate.net |

Participation in Multi-Component Reactions and Diversity-Oriented Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, are powerful tools for generating molecular complexity and diversity. tcichemicals.comfu-berlin.de 2-Formylbutanenitrile, with its two reactive sites, is an excellent candidate for participation in MCRs.

The aldehyde group can readily engage in classic MCRs such as the Ugi, Passerini, or Biginelli reactions. For example, in a Passerini reaction, the aldehyde could react with an isocyanide and a carboxylic acid to form an α-acyloxy carboxamide. The nitrile group, meanwhile, could either be retained for subsequent functionalization or potentially participate in other MCRs. This capability allows for the rapid assembly of diverse compound libraries from a set of simple building blocks, a strategy central to diversity-oriented synthesis (DOS). nih.gov The goal of DOS is to efficiently synthesize structurally diverse small molecules, which is crucial for the discovery of new drug leads. researchgate.netmdpi.com The use of bifunctional building blocks like 2-Formylbutanenitrile in MCRs significantly expands the accessible chemical space. nih.gov

Strategic Utility in the Total Synthesis of Complex Organic Molecules

The features that make 2-Formylbutanenitrile a valuable building block in modular and diversity-oriented synthesis also translate to its strategic use in the total synthesis of complex natural products. researchgate.netnih.govnih.gov In a complex synthesis, a small, functionalized molecule that can introduce key fragments and handle subsequent transformations is highly valuable.

The enantioselective α-alkylation of β-cyanoaldehydes, a class of compounds to which 2-formylbutanenitrile belongs, has been successfully applied to the total synthesis of the lignan (B3055560) natural product (−)-bursehernin. nih.gov In this synthesis, the β-cyanoaldehyde served as a key intermediate where the nitrile provided a handle for conversion into other functional groups required for the natural product's core structure. This exemplifies how a molecule with the functional group arrangement of 2-Formylbutanenitrile can be strategically employed to install stereochemistry and provide latent functionality that is revealed later in a synthetic sequence. The ability of the nitrile group to be converted into amines, carboxylic acids, or other groups makes it a versatile synthetic equivalent in complex synthetic planning. nih.gov

Advanced Spectroscopic Characterization Techniques for 2 Formylbutanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of 2-Formylbutanenitrile, offering detailed insights into its proton and carbon framework. weebly.comresearchgate.net One-dimensional and two-dimensional NMR experiments are employed to map out the complete atomic arrangement and connectivity. slideshare.netnih.gov

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the molecule. researchgate.netrsc.org

¹H NMR Spectroscopy : The proton NMR spectrum of 2-Formylbutanenitrile displays distinct signals for each unique proton. The chemical shift (δ) of each signal is influenced by the electron density of its local environment. The aldehyde proton (-CHO) is highly deshielded and appears significantly downfield. The proton on the chiral center (-CH(CN)CHO) is adjacent to two electron-withdrawing groups, also shifting it downfield. The methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group appear further upfield.

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals five distinct signals, corresponding to each carbon atom in 2-Formylbutanenitrile. The carbonyl carbon of the aldehyde and the nitrile carbon are the most downfield signals due to their electronegative environment and sp² or sp hybridization, respectively. The carbon of the chiral center, the methylene carbon, and the terminal methyl carbon appear at progressively higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Formylbutanenitrile Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| -CHO | 9.5 - 9.7 | Doublet (d) | -CHO | 190 - 195 |

| -CH(CN) | 3.5 - 3.7 | Doublet of Triplets (dt) or Multiplet (m) | -C≡N | 117 - 120 |

| -CH₂- | 1.8 - 2.0 | Multiplet (m) | -CH(CN) | 45 - 50 |

| -CH₃ | 1.0 - 1.2 | Triplet (t) | -CH₂- | 20 - 25 |

| -CH₃ | 10 - 15 |

Two-dimensional (2D) NMR techniques are indispensable for confirming the molecular structure by revealing correlations between nuclei. researchgate.netyoutube.comresearchgate.net

COSY (Correlation Spectroscopy) : This experiment maps ¹H-¹H J-couplings, identifying protons that are on adjacent carbons. sdsu.edu For 2-Formylbutanenitrile, COSY would show correlations between the -CH(CN) proton and both the aldehyde proton and the methylene (-CH₂) protons. It would also show a clear correlation between the methylene (-CH₂) and methyl (-CH₃) protons, confirming the ethyl group's structure.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C atoms. github.io This powerful experiment allows for the definitive assignment of each proton signal to its attached carbon atom. For example, the proton signal at ~3.6 ppm would show a cross-peak with the carbon signal at ~47 ppm, confirming the -CH(CN) group.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range correlations between ¹H and ¹³C atoms, typically over two to three bonds. sdsu.edu This is crucial for piecing together the molecular skeleton. Key HMBC correlations would include the aldehyde proton showing a cross-peak to the chiral center carbon and the nitrile carbon. The methyl protons would show correlations to the methylene carbon and the chiral center carbon, solidifying the connectivity across the molecule.

Table 2: Expected 2D NMR Correlations for 2-Formylbutanenitrile

| Experiment | Correlated Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H ↔ ¹H (2-3 bonds) | -CHO ↔ -CH(CN) |

| -CH(CN) ↔ -CH₂- | ||

| -CH₂- ↔ -CH₃ | ||

| HSQC | ¹H ↔ ¹³C (1 bond) | -CHO (H) ↔ -CHO (C) |

| -CH(CN) (H) ↔ -CH(CN) (C) | ||

| -CH₂- (H) ↔ -CH₂- (C) | ||

| -CH₃ (H) ↔ -CH₃ (C) | ||

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | -CHO (H) ↔ -CH(CN) (C), -C≡N (C) |

| -CH(CN) (H) ↔ -CHO (C), -CH₂- (C), -C≡N (C) | ||

| -CH₃ (H) ↔ -CH₂- (C), -CH(CN) (C) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. measurlabs.commeasurlabs.comnih.gov For 2-Formylbutanenitrile (C₅H₇NO), the calculated exact mass is 97.0528 u. HRMS analysis can confirm this mass to within a few parts per million, unequivocally establishing the molecular formula. researchgate.net

Beyond exact mass, HRMS provides critical information about the molecule's structure through analysis of its fragmentation patterns upon ionization. whitman.educhemguide.co.uklibretexts.org The fragmentation process involves the cleavage of the molecular ion into smaller, stable charged fragments. nih.govlibretexts.org

Table 3: Predicted HRMS Data and Major Fragmentation Pathways for 2-Formylbutanenitrile

| Ion/Fragment Formula | m/z (Nominal) | Possible Neutral Loss | Fragment Structure |

|---|---|---|---|

| [C₅H₇NO]⁺ (Molecular Ion) | 97 | - | CH₃CH₂CH(CN)CHO⁺ |

| [C₄H₇N]⁺ | 69 | CO | CH₃CH₂CH(CN)⁺ |

| [C₅H₆N]⁺ | 80 | CHO | CH₃CH₂C(CN)H⁺ |

| [C₃H₄N]⁺ | 54 | C₂H₅ (Ethyl radical) | CH(CN)CHO⁺ |

| [C₄H₆O]⁺ | 70 | HCN | CH₃CH₂CHCHO⁺ |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. semanticscholar.orgnih.gov Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral "fingerprint." thermofisher.comlibretexts.org For 2-Formylbutanenitrile, the FTIR spectrum is dominated by strong absorptions corresponding to the aldehyde and nitrile groups. This technique is also highly effective for monitoring chemical reactions, such as the formation of 2-Formylbutanenitrile, by observing the appearance of these characteristic peaks. nih.govcuny.edu

Table 4: Characteristic FTIR Absorption Bands for 2-Formylbutanenitrile

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (-CHO) | C=O Stretch | 1720 - 1740 | Strong |

| C-H Stretch | 2820 - 2850 and 2720 - 2750 | Medium (often two distinct peaks) | |

| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2260 | Medium to Strong |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Medium to Strong |

Gas Chromatography (GC) and Chiral GC for Purity Assessment and Enantiomeric Excess Determination

Gas Chromatography (GC) is a premier separation technique used to assess the purity of volatile compounds like 2-Formylbutanenitrile. taylorfrancis.comnih.govuah.edu In a GC system, the compound is vaporized and travels through a column, separating it from any impurities or byproducts based on differences in boiling point and interaction with the column's stationary phase. mdpi.comunl.edu The purity is determined by comparing the peak area of the compound to the total area of all peaks in the chromatogram.

Since 2-Formylbutanenitrile possesses a chiral center, it can exist as a pair of enantiomers. Chiral GC is a specialized form of GC that utilizes a chiral stationary phase to separate these enantiomers. gcms.czlibretexts.org This separation allows for the precise determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer in a mixture. uma.es This is particularly crucial in fields where the biological activity of each enantiomer may differ significantly.

Computational Chemistry and Theoretical Studies of 2 Formylbutanenitrile

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 2-Formylbutanenitrile, providing a balance between accuracy and computational cost. DFT calculations can predict a variety of molecular properties that are crucial for understanding its chemical behavior.

Detailed research findings from DFT studies on similar aliphatic nitriles and aldehydes allow for the prediction of key electronic and structural parameters for 2-Formylbutanenitrile. These calculations typically involve optimizing the molecular geometry to find its most stable conformation and then computing various electronic properties.

Key Electronic Properties and Reactivity Descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For 2-Formylbutanenitrile, the HOMO is expected to be localized around the nitrogen lone pair of the nitrile group and the oxygen of the formyl group, while the LUMO is likely centered on the antibonding π* orbitals of the C≡N and C=O bonds.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. In 2-Formylbutanenitrile, the nitrogen and oxygen atoms are expected to be regions of high negative potential, making them likely sites for interaction with electrophiles.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can quantify charge transfer interactions and hyperconjugative effects that contribute to the molecule's stability and reactivity.

Fukui Functions: These descriptors are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

The following table illustrates the kind of data that can be obtained from DFT calculations for 2-Formylbutanenitrile, based on typical values for similar small organic molecules.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~3.5 D | Indicates overall polarity of the molecule |

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Reaction Mechanism Elucidation

To study chemical reactions involving 2-Formylbutanenitrile in a complex environment, such as in solution or within an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed. researchgate.netnih.gov This approach combines the accuracy of quantum mechanics for the reactive part of the system with the efficiency of molecular mechanics for the surrounding environment. nih.gov

In a QM/MM simulation, the 2-Formylbutanenitrile molecule and any other molecules directly involved in the bond-breaking and bond-forming processes are treated with a high-level QM method, like DFT. The rest of the system, such as solvent molecules or the protein scaffold, is described using a classical MM force field. youtube.com This partitioning allows for the simulation of large systems while maintaining a high level of accuracy for the reaction itself.

Applications of QM/MM Simulations:

Elucidating Reaction Pathways: QM/MM simulations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov This is crucial for understanding the step-by-step mechanism of reactions such as cyanohydrin formation, where a nucleophile attacks the carbonyl carbon of the formyl group. wikipedia.org

Calculating Activation Energies: By locating the transition state, the activation energy of a reaction can be calculated, providing a quantitative measure of the reaction rate. nih.gov

Investigating Enzyme Catalysis: If 2-Formylbutanenitrile were a substrate for an enzyme, QM/MM simulations could reveal how the enzyme's active site stabilizes the transition state and accelerates the reaction. nih.gov

The table below presents a hypothetical reaction coordinate for the addition of a nucleophile to the formyl group of 2-Formylbutanenitrile, as might be determined from a QM/MM simulation.

| Reaction Step | Description | Relative Energy (kcal/mol) |

| Reactants | 2-Formylbutanenitrile + Nucleophile | 0 |

| Transition State | Nucleophile attacking the carbonyl carbon | +15 |

| Product | Tetrahedral intermediate | -5 |

Note: This data is illustrative and based on general principles of nucleophilic addition reactions.

Molecular Modeling of Intermolecular Interactions and Catalyst-Substrate Complexes

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are invaluable for studying the non-covalent interactions between 2-Formylbutanenitrile and other molecules, such as catalysts or solvent molecules. nih.gov These interactions are fundamental to understanding its physical properties and how it behaves in a chemical system.

Types of Intermolecular Interactions:

Hydrogen Bonding: The nitrogen atom of the nitrile group and the oxygen atom of the formyl group can act as hydrogen bond acceptors.

Dipole-Dipole Interactions: As a polar molecule, 2-Formylbutanenitrile will engage in dipole-dipole interactions with other polar molecules.

Molecular dynamics simulations can track the movement of atoms over time, providing a dynamic picture of how 2-Formylbutanenitrile interacts with its environment. This is particularly useful for studying catalyst-substrate complexes, where the precise orientation and binding of the substrate to the catalyst are critical for reactivity. For instance, in a catalyzed reaction, MD simulations can reveal the preferred binding mode of 2-Formylbutanenitrile in the catalyst's active site. rsc.org

The following table summarizes the types of intermolecular interactions that could be modeled for a hypothetical catalyst-substrate complex involving 2-Formylbutanenitrile.

| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) |

| Hydrogen Bond | Formyl Oxygen with Catalyst -OH | -3 to -5 |

| Hydrogen Bond | Nitrile Nitrogen with Catalyst -NH | -2 to -4 |

| Dipole-Dipole | C=O dipole with Catalyst polar group | -1 to -3 |

| Van der Waals | Alkyl chain with Catalyst hydrophobic pocket | -0.5 to -2 |

Note: The energy values are typical estimates for such interactions and are not derived from specific studies on 2-Formylbutanenitrile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. rutgers.edu While direct QSAR studies on 2-Formylbutanenitrile are not available, the principles of QSAR can be applied to understand how structural modifications would affect its reactivity. medcraveonline.com

A QSAR model is built by first calculating a set of molecular descriptors for a series of related compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical equation is then derived to correlate these descriptors with an observed activity, such as a reaction rate constant.

For a series of substituted butanenitriles, a QSAR model could be developed to predict their reactivity in a particular reaction. For example, the model might show that electron-withdrawing substituents increase the electrophilicity of the formyl carbon, leading to a faster reaction with nucleophiles.

The general form of a QSAR equation is:

Activity = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...

The table below illustrates a hypothetical QSAR model for the reactivity of a series of substituted nitriles.

| Descriptor | Coefficient (c) | Interpretation |

| Hammett constant (σ) | +0.8 | Electron-withdrawing groups increase reactivity. |

| Steric parameter (Es) | -0.2 | Bulky groups decrease reactivity. |

| LogP | +0.1 | Increased hydrophobicity slightly increases reactivity. |

Note: This table represents a hypothetical QSAR model for illustrative purposes.

Derivatives and Analogues of 2 Formylbutanenitrile

Synthesis and Reactivity of Alpha-Substituted Nitrile Derivatives

Alpha-substituted nitriles, particularly those with a carbonyl group at the alpha-position like 2-formylbutanenitrile (also known as α-cyano aldehydes), are valuable intermediates in organic synthesis. Their synthesis and reactivity are centered around the interplay between the electron-withdrawing nitrile group and the electrophilic aldehyde.

A primary reaction of α-cyano aldehydes is their conversion to cyanohydrins. The addition of a cyanide anion to the carbonyl group of an aldehyde or ketone results in the formation of a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group. chemistrysteps.comsavemyexams.comlibretexts.org This reaction is significant as it creates a new carbon-carbon bond. chemistrysteps.com The process is reversible and typically involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide. chemistrysteps.comlibretexts.org For instance, acetone (B3395972) cyanohydrin is a well-known compound with the formula (CH₃)₂C(OH)CN. libretexts.org

Modern synthetic methods have expanded the routes to α-substituted nitrile derivatives. One such approach is the synergistic combination of photoredox catalysis and enamine catalysis to achieve the enantioselective α-cyanoalkylation of aldehydes. nih.gov This method allows for the coupling of aldehydes with α-bromonitriles to produce chiral oxonitrile products with high yield and enantioselectivity. nih.gov This protocol highlights the ability to introduce diverse functionalities and create stereocenters at the alpha position of aldehydes, leading to a wide array of medicinally relevant derivatives. nih.gov

The reactivity of these derivatives is diverse. For example, arylformylacetonitriles are recognized as versatile synthons in multicomponent reactions for assembling a variety of five- and six-membered heterocyclic systems. researchgate.net The presence of the aldehyde and nitrile groups allows for sequential reactions, making them valuable building blocks for complex molecules.

Table 1: Reactivity of α-Cyano Aldehydes

| Reaction Type | Reagents | Product Class | Significance |

|---|---|---|---|

| Cyanohydrin Formation | HCN or NaCN/KCN | Cyanohydrins | C-C bond formation, precursor to α-hydroxy acids chemistrysteps.comyoutube.com |

| α-Alkylation | α-bromonitriles, Photoredox/Enamine Catalysis | Chiral α-cyano aldehydes | Enantioselective synthesis of complex nitriles nih.gov |

Investigations into Formyl-Containing Nitrile Oxides and their Cycloaddition Chemistry

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipoles that are pivotal intermediates in the synthesis of five-membered heterocyclic compounds through 1,3-dipolar cycloaddition reactions. researchgate.net When the "R" group contains a formyl or a more general carbonyl group (α-carbonyl nitrile oxides), these intermediates offer a direct route to highly functionalized heterocycles.

The generation of nitrile oxides can be achieved through various methods, including the dehydrohalogenation of hydroxymoyl chlorides, the dehydration of primary nitro compounds, or the oxidation of aldoximes. researchgate.netchemtube3d.com A modern approach involves the nitrosyl transfer from tert-butyl nitrite (B80452) to diazocarbonyl compounds, which forms α-carbonyl nitrile oxides under mild, catalyst-free conditions. nih.gov

Once generated, these formyl-containing nitrile oxides readily undergo [3+2] cycloaddition reactions with various dipolarophiles. researchgate.net Their reaction with alkenes produces 2-isoxazolines, while reaction with alkynes yields isoxazoles. nih.govyoutube.com These reactions are of considerable importance in organic and medicinal chemistry as isoxazolines and isoxazoles are core structures in many biologically active compounds. nih.govmdpi.com The regioselectivity of the cycloaddition is influenced by electronic and steric factors of both the nitrile oxide and the dipolarophile. mdpi.comadelaide.edu.au

The synthetic utility of this chemistry is demonstrated in the construction of complex molecules. For example, α-carbonyl isoxazoles and furoxans (dimers of nitrile oxides) can be obtained in good to excellent yields using this strategy. nih.gov This methodology has been applied to the gram-scale synthesis of bioactive molecules, underscoring its practical utility.

Table 2: Cycloaddition Reactions of Formyl-Containing Nitrile Oxides

| Dipolarophile | Product Heterocycle |

|---|---|

| Alkene (C=C) | 2-Isoxazoline researchgate.net |

| Alkyne (C≡C) | Isoxazole nih.govyoutube.com |

| Aldehyde/Ketone (C=O) | 1,3,4-Dioxazole researchgate.net |

| Thione (C=S) | 1,4,2-Oxathiazoline researchgate.net |

Research on Related N-Formylaminonitriles and their Synthetic Utility

N-formylaminonitriles are structurally related to 2-formylbutanenitrile, featuring a formyl group attached to a nitrogen atom that is alpha to the nitrile. Research into these compounds has revealed their significant role as precursors to amino acids and their derivatives, particularly in the context of prebiotic chemistry. nih.govnih.gov

Studies have shown that N-formylaminonitriles can be readily formed from the reaction of aldehydes and cyanide in formamide (B127407), even without the presence of added ammonia. nih.govnih.govacs.org This finding suggests a plausible prebiotic pathway for the formation of amino acid precursors. The formamide acts as both the solvent and the formylating agent.

The synthetic utility of N-formylaminonitriles is highlighted by their subsequent chemical transformations. Alkaline processing of these compounds leads to hydration of the nitrile group more rapidly than deformylation. nih.govnih.gov This protects the aminonitrile from reverting back to the starting aldehyde and cyanide, facilitating the pathway towards amino acids. nih.gov

A key example of their utility is the facile synthesis of N-formyldehydroalanine nitrile from glycolaldehyde (B1209225) and cyanide in formamide. nih.govacs.org Dehydroalanine derivatives are important intermediates in modern biology and have been proposed as crucial compounds for prebiotic peptide synthesis. nih.govacs.org N-formyldehydroalanine nitrile can undergo further reactions; for instance, it reacts with ammonium (B1175870) hydroxide (B78521) to yield the formylated nitrile precursor to α,β-diaminopropionic acid. nih.gov These reactions demonstrate the role of N-formylaminonitriles as versatile intermediates for accessing a range of biologically relevant molecules. nih.gov

Table 3: Synthesis and Reactions of N-Formylaminonitriles

| Precursors | Product | Subsequent Transformation | Significance |

|---|---|---|---|

| Aldehydes, Cyanide, Formamide | N-Formylaminonitriles | Alkaline hydration of nitrile | Prebiotic synthesis of amino acid derivatives nih.govnih.gov |

Future Research Directions and Emerging Areas for 2 Formylbutanenitrile Research

Innovation in Catalytic Systems for Enhanced Enantioselective and Diastereoselective Syntheses

The development of catalytic asymmetric methods to control the stereochemistry of molecules is a cornerstone of modern organic synthesis. For 2-Formylbutanenitrile, which possesses a stereocenter at the carbon bearing the formyl and cyano groups, future research will likely concentrate on creating highly efficient catalytic systems for enantioselective and diastereoselective transformations.

Organocatalysis: Chiral organocatalysts, such as bifunctional (thio)ureas and cinchona alkaloids, have proven effective in the stereoselective cyanation of various substrates. semanticscholar.orgnih.gov An emerging area of research could involve the application of these catalysts to achieve dynamic kinetic resolution in reactions involving 2-Formylbutanenitrile, where a racemic starting material is converted into a single, highly enriched stereoisomer. researchgate.net The linear nature of the cyano group can play a crucial role in the stereochemical control of these transformations. researchgate.net

Biocatalysis: Enzymes, particularly hydroxynitrile lyases (HNLs), are highly efficient for the enantioselective synthesis of cyanohydrins. rsc.orgresearchgate.netrsc.org Future work could explore engineered enzymes, such as myoglobin (B1173299) variants, for novel carbene transfer reactions to synthesize functionalized chiral cyclopropanes from precursors related to 2-Formylbutanenitrile. nih.gov The combination of biocatalysis with flow chemistry represents a promising direction for the scalable and sustainable production of enantiomerically pure derivatives. rsc.org

Metal Catalysis: Transition metal catalysts, including those based on palladium and iridium, are well-established in diastereoselective and enantiospecific allylic substitution reactions of cyanohydrin derivatives. nih.gov Research into novel metal-based catalytic systems could open new avenues for the stereocontrolled functionalization of 2-Formylbutanenitrile.

Table 1: Potential Catalytic Systems for Stereoselective Synthesis

| Catalyst Type | Potential Application for 2-Formylbutanenitrile | Key Advantages |

|---|---|---|

| Chiral Organocatalysts | Enantio- and diastereoselective additions to the aldehyde or reactions at the α-position. | Metal-free, robust, tunable for high selectivity. |

| Hydroxynitrile Lyases (HNLs) | Enantioselective formation of cyanohydrin derivatives from the aldehyde group. | High enantioselectivity, operates under mild conditions. |

| Engineered Metalloenzymes | Asymmetric cyclopropanation and other carbene transfer reactions. | Access to novel abiotic transformations with high stereocontrol. nih.gov |

| Transition Metal Complexes | Diastereoselective allylic substitutions and cross-coupling reactions. | High efficiency and functional group tolerance. |

Exploration of Novel Reaction Pathways for Diverse Functionalization

The unique bifunctionality of 2-Formylbutanenitrile makes it an ideal substrate for exploring novel reaction pathways to generate molecular diversity. Future research is expected to move beyond simple transformations of the individual functional groups and focus on tandem, cascade, and multicomponent reactions.

C-H Functionalization: A significant area of emerging research is the use of the nitrile group as a directing group to enable selective C-H bond functionalization at positions that are typically unreactive. nih.govnih.govacs.org This strategy could be applied to 2-Formylbutanenitrile to introduce new functional groups onto its alkyl backbone, providing access to a wide range of novel derivatives. Both radical-based and transition-metal-catalyzed C(sp³)–H functionalization pathways are promising avenues for exploration. acs.org

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly efficient for building molecular complexity. researchgate.net The aldehyde and nitrile moieties in 2-Formylbutanenitrile could participate in various MCRs to rapidly construct complex heterocyclic and acyclic structures.

Photoredox and Radical Catalysis: The synergistic combination of photoredox catalysis and organocatalysis has enabled previously challenging transformations, such as the conjugate cyanation of unsaturated aldehydes. iciq.orgresearchgate.net Future studies could explore visible-light-promoted reactions to generate radical intermediates from 2-Formylbutanenitrile, leading to novel bond formations and functionalizations. acs.org

Advanced Computational Modeling for Predictive Synthesis and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern synthetic chemistry for predicting reaction outcomes, understanding reaction mechanisms, and designing new catalysts. nih.gov For 2-Formylbutanenitrile, advanced computational modeling can accelerate the discovery and optimization of new reactions.

Predictive Synthesis: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and predict the feasibility and selectivity of proposed transformations. acs.org This approach can be used to screen potential catalysts and substrates for the stereoselective synthesis of 2-Formylbutanenitrile derivatives, saving significant experimental time and resources. For instance, computational studies can elucidate the factors controlling competition between different reaction pathways, such as oxidative addition versus radical mechanisms in metal-catalyzed C-H functionalization. acs.org

Mechanistic Insights: Understanding the detailed mechanism of a reaction is crucial for its optimization. Computational modeling can provide insights into transition state geometries, activation energies, and the role of non-covalent interactions in catalyst-substrate complexes, which are key to stereoselectivity. researchgate.netnih.gov For example, computational analysis has been used to understand the catalytic role of CO2 in stereoselective cyanation reactions, revealing its function as a Lewis acid and a protecting group. kaist.ac.kracs.orgacs.org Similar studies on reactions involving 2-Formylbutanenitrile could lead to the rational design of more efficient and selective catalysts.

Catalyst Design: An emerging frontier is the de novo computational design of catalysts tailored for specific transformations. nih.govmdpi.com By understanding the structure-function relationships through computational analysis, it is possible to design novel organocatalysts or engineer enzyme active sites to improve thermostability and catalytic activity for reactions involving nitrile-containing compounds. mdpi.com

Chemical Transformations and Pathways Related to its Identification in Complex Chemical Systems

Understanding the fate of 2-Formylbutanenitrile in complex environments, such as biological or atmospheric systems, is crucial for assessing its potential impact and identifying its transformation products.

Metabolic Pathways: In biological systems, aliphatic nitriles can undergo biotransformation, often involving enzymatic hydrolysis or oxidation. nih.govresearchgate.netresearchgate.net The metabolism of 2-Formylbutanenitrile could proceed via several pathways, including the oxidation of the aldehyde to a carboxylic acid, reduction to an alcohol, or enzymatic hydrolysis of the nitrile group to an amide and then a carboxylic acid. nih.govchemistrysteps.comlibretexts.org Research in this area would involve in vitro studies using liver microsomes or other cellular fractions to identify metabolites and the enzymes responsible for their formation. nih.gov Such studies are important for understanding the molecule's behavior and persistence in biological systems.

Atmospheric Chemistry: The presence of volatile organic compounds in the atmosphere can influence air quality and climate. Future research could investigate the atmospheric chemistry of 2-Formylbutanenitrile, focusing on its reactions with key atmospheric oxidants like hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and ozone (O₃). The kinetics and mechanisms of these degradation pathways would determine its atmospheric lifetime and the nature of its secondary products. researchgate.netmagtech.com.cn The formation of nitriles in planetary atmospheres has been a subject of study, and understanding the reactions of simple nitriles provides a basis for investigating more complex molecules like 2-Formylbutanenitrile. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for 2-Formylbutanenitrile, and how can purity be validated?

- Methodology : Common synthetic routes include the cyanation of α,β-unsaturated aldehydes or nucleophilic substitution reactions using nitrile precursors. For example, reacting butyraldehyde derivatives with cyanating agents (e.g., KCN or TMSCN) under controlled pH and temperature conditions. Purification typically involves fractional distillation or column chromatography.

- Validation : Purity is confirmed via gas chromatography (GC) or HPLC (>98% purity threshold). Structural validation requires H NMR (e.g., aldehyde proton at δ 9.5–10.0 ppm, nitrile stretch at ~2200–2250 cm in FT-IR) and mass spectrometry (expected molecular ion [M+H] at m/z 98) .

Q. Which spectroscopic techniques are critical for characterizing 2-Formylbutanenitrile, and how are data interpreted?

- Techniques :

- H/C NMR : Assign aldehyde (δ ~9.8 ppm) and nitrile (δ ~120 ppm) groups.

- FT-IR : Confirm nitrile (C≡N) and aldehyde (C=O) functional groups.

- Mass Spectrometry : Validate molecular weight and fragmentation patterns.

Q. What are the primary research applications of 2-Formylbutanenitrile in academic settings?

- Applications :

- Medicinal Chemistry : Intermediate for synthesizing bioactive molecules (e.g., neuroactive compounds).

- Materials Science : Precursor for polymers with tailored electronic properties.

- Catalysis Studies : Probe for investigating nucleophilic addition mechanisms .

Advanced Research Questions

Q. How can experimental designs be optimized to study reaction mechanisms involving 2-Formylbutanenitrile?

- Design Framework :

- Controlled Variables : Temperature, solvent polarity, and catalyst loading (e.g., Lewis acids like AlCl).

- Kinetic Studies : Use stopped-flow techniques or in-situ FT-IR to monitor reaction progress.

- Isotopic Labeling : O-labeled aldehydes to trace oxygen migration pathways.

Q. How should researchers resolve contradictions in spectroscopic data for 2-Formylbutanenitrile derivatives?

- Approach :

- Reproducibility Checks : Repeat experiments under inert atmospheres to exclude oxidation artifacts.

- Purity Analysis : Use TLC or GC-MS to detect trace impurities.

- Stereochemical Considerations : Employ chiral HPLC or NOESY NMR to assess stereoisomerism.

Q. What strategies improve synthetic yields of 2-Formylbutanenitrile in multi-step reactions?

- Optimization Tactics :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Catalyst Selection : Evaluate transition-metal catalysts (e.g., Pd/C for hydrogenation steps).

- Design of Experiments (DOE) : Use factorial designs to identify critical parameters (temperature, stoichiometry).

Methodological Guidelines

-

Data Presentation :

Parameter Typical Value/Technique Reference H NMR (δ) 9.8 ppm (CHO), 2.5–3.0 ppm (CH) FT-IR (C≡N) 2245 cm Boiling Point 150–155°C (lit.) -

Literature Review : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over patents or non-academic sources. Use SciFinder or Reaxys for comprehensive searches .

-

Ethical Reporting : Disclose all raw data in appendices, including failed experiments, to support reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.